molecular formula C12H10N4O2 B14022414 ethyl 1-(3-cyanophenyl)-1H-1,2,3-triazole-4-carboxylate

ethyl 1-(3-cyanophenyl)-1H-1,2,3-triazole-4-carboxylate

Cat. No.: B14022414
M. Wt: 242.23 g/mol
InChI Key: FATPZKBNXXGTKW-UHFFFAOYSA-N
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Description

Ethyl 1-(3-cyanophenyl)-1H-1,2,3-triazole-4-carboxylate is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a cyanophenyl group and an ethyl ester group attached to the triazole ring. Triazole derivatives are known for their diverse biological activities and are widely used in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-(3-cyanophenyl)-1H-1,2,3-triazole-4-carboxylate typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen 1,3-dipolar cycloaddition or “click chemistry.” The reaction is usually catalyzed by copper(I) ions and proceeds under mild conditions to yield the triazole ring.

  • Step 1: Synthesis of Azide Intermediate

    • The azide intermediate can be synthesized by reacting 3-cyanophenyl bromide with sodium azide in a suitable solvent such as dimethylformamide (DMF) at elevated temperatures.
  • Step 2: Cycloaddition Reaction

    • The azide intermediate is then reacted with ethyl propiolate in the presence of a copper(I) catalyst (e.g., copper(I) iodide) and a base (e.g., triethylamine) in a solvent such as tetrahydrofuran (THF). The reaction mixture is stirred at room temperature to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to enhance yield and purity. Continuous flow reactors and automated synthesis platforms may also be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(3-cyanophenyl)-1H-1,2,3-triazole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the triazole ring to other heterocyclic structures.

    Substitution: The cyanophenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of triazole oxides.

    Reduction: Formation of reduced triazole derivatives.

    Substitution: Formation of substituted triazole derivatives with various functional groups.

Scientific Research Applications

Ethyl 1-(3-cyanophenyl)-1H-1,2,3-triazole-4-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of advanced materials, such as coatings and adhesives, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of ethyl 1-(3-cyanophenyl)-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, leading to modulation of biological processes.

    Pathways Involved: The triazole ring can participate in hydrogen bonding, π-π stacking, and coordination with metal ions, influencing various biochemical pathways.

Comparison with Similar Compounds

Ethyl 1-(3-cyanophenyl)-1H-1,2,3-triazole-4-carboxylate can be compared with other triazole derivatives, such as:

    1,2,3-Triazole: The parent compound with a simple triazole ring.

    1-(4-Cyanophenyl)-1H-1,2,3-triazole-4-carboxylate: A similar compound with a different substitution pattern on the phenyl ring.

    Ethyl 1-(3-nitrophenyl)-1H-1,2,3-triazole-4-carboxylate: A derivative with a nitro group instead of a cyano group.

Uniqueness

This compound is unique due to the presence of the cyanophenyl group, which imparts distinct electronic and steric properties, influencing its reactivity and biological activity.

Properties

Molecular Formula

C12H10N4O2

Molecular Weight

242.23 g/mol

IUPAC Name

ethyl 1-(3-cyanophenyl)triazole-4-carboxylate

InChI

InChI=1S/C12H10N4O2/c1-2-18-12(17)11-8-16(15-14-11)10-5-3-4-9(6-10)7-13/h3-6,8H,2H2,1H3

InChI Key

FATPZKBNXXGTKW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN(N=N1)C2=CC=CC(=C2)C#N

Origin of Product

United States

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